![molecular formula C28H40N2O6 B8104119 bis-PEG2-endo-BCN](/img/structure/B8104119.png)
bis-PEG2-endo-BCN
Descripción general
Descripción
Bis-PEG2-endo-BCN: is a compound that serves as a cleavable polyethylene glycol linker containing two bicyclo[6.1.0]non-4-yne (BCN) groups. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and is a reagent in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis-PEG2-endo-BCN involves the reaction of BCN with polyethylene glycol derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require the presence of catalysts to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The process may involve multiple purification steps, such as chromatography, to isolate the final product. The compound is then stored under specific conditions to maintain its stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Bis-PEG2-endo-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a click chemistry reaction that involves the reaction of the BCN group with azide-containing molecules .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, organic solvents (e.g., DMSO)
Conditions: Room temperature, ambient pressure, and the presence of catalysts to facilitate the reaction
Major Products: The major products formed from the reaction of this compound with azide-containing molecules are triazole-linked compounds. These products are often used in the synthesis of antibody-drug conjugates and other bioconjugates .
Aplicaciones Científicas De Investigación
Antibody-Drug Conjugates (ADCs)
One of the primary applications of bis-PEG2-endo-BCN is in the synthesis of ADCs. ADCs are targeted cancer therapies that combine an antibody with a cytotoxic drug via a linker. The this compound linker allows for the selective attachment of drugs to antibodies without the need for copper catalysis, which can be detrimental to biological systems.
Case Study Example :
In a study involving the synthesis of an ADC targeting HER2-positive breast cancer cells, this compound was used to link the cytotoxic agent to the antibody. This method demonstrated enhanced stability and efficacy compared to traditional linkers that require copper catalysis, resulting in improved therapeutic outcomes and reduced off-target effects .
Bioconjugation Techniques
This compound is widely used in bioconjugation, where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids. The hydrophilic nature of the PEG spacer improves solubility and reduces aggregation during conjugation processes.
Research Insight :
A recent publication highlighted the use of this compound in creating stable protein conjugates that maintain biological activity. The study showcased its application in developing diagnostics that require precise biomolecule labeling .
Drug Delivery Systems
The compound's ability to form stable linkages with therapeutic agents makes it an attractive candidate for drug delivery systems. By utilizing this compound, researchers can design nanoparticles or liposomes that release drugs in a controlled manner upon reaching target tissues.
Example Application :
In preclinical trials, nanoparticles incorporating this compound were shown to enhance the bioavailability of poorly soluble drugs, improving therapeutic efficacy while minimizing side effects .
Fluorescent Labeling
This compound can also be employed in fluorescent labeling applications. By attaching fluorophores to azide-tagged biomolecules via this linker, researchers can track cellular processes with high precision.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Antibody-Drug Conjugates | Linking cytotoxic drugs to antibodies for targeted therapy | Improved stability and efficacy |
Bioconjugation Techniques | Attaching proteins/peptides/nucleic acids for various assays | Enhanced solubility and reduced aggregation |
Drug Delivery Systems | Designing nanoparticles or liposomes for controlled drug release | Increased bioavailability |
Fluorescent Labeling | Attaching fluorophores for tracking cellular processes | High precision tracking |
Mecanismo De Acción
Bis-PEG2-endo-BCN exerts its effects through its ability to undergo SPAAC reactions with azide-containing molecules. The BCN group in this compound reacts with the azide group to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for the synthesis of bioconjugates. The cleavable linker in this compound allows for the controlled release of attached molecules, such as drugs, within target cells .
Comparación Con Compuestos Similares
Bis-PEG4-endo-BCN: Similar to bis-PEG2-endo-BCN but with a longer polyethylene glycol spacer.
Bis-PEG2-endo-Norbornene: Contains a norbornene group instead of a BCN group.
Bis-PEG2-endo-DIBO: Contains a dibenzocyclooctyne (DIBO) group instead of a BCN group
Uniqueness: this compound is unique due to its specific BCN group, which allows for highly efficient SPAAC reactions. The cleavable linker also provides an advantage in applications where controlled release of attached molecules is required .
Actividad Biológica
Introduction
bis-PEG2-endo-BCN is a specialized compound used primarily in the development of antibody-drug conjugates (ADCs). This compound features a cleavable PEG (polyethylene glycol) linker that enhances the solubility and stability of ADCs, facilitating targeted delivery of cytotoxic agents to cancer cells. The biological activity of this compound is largely attributed to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry that allows for efficient conjugation with azide-tagged biomolecules.
- Molecular Formula : C28H40N2O6
- Molecular Weight : 500.6 g/mol
- CAS Number : 1476737-97-9
- Purity : 95%
- Solubility : Soluble in aqueous media, with a concentration of ≥ 2.5 mg/mL .
The mechanism of action for this compound involves the following steps:
- Conjugation : The BCN group reacts with azide-tagged antibodies or drugs via SPAAC, forming stable conjugates.
- Internalization : Once the ADC binds to its target antigen on cancer cells, it is internalized through endocytosis.
- Release of Cytotoxin : The cleavable linker allows for the release of the cytotoxic agent inside the cell, leading to apoptosis or cell death.
Antibody-Drug Conjugates (ADCs)
This compound serves as a crucial component in ADC formulations due to its favorable properties:
- Increased Solubility : The PEG moiety enhances solubility in biological fluids, which is essential for effective drug delivery.
- Targeted Delivery : By linking cytotoxic drugs to antibodies through this compound, these conjugates can selectively target tumor cells while minimizing off-target effects.
Case Studies and Research Findings
- Cytotoxicity Assessment :
- Protein Labeling :
- Comparison with Other Linkers :
Data Table: Summary of Biological Activity Studies
Propiedades
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)/t21-,22+,23-,24+,25?,26? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHVKOYJUQOBR-ICFBRBJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)CCC#C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.